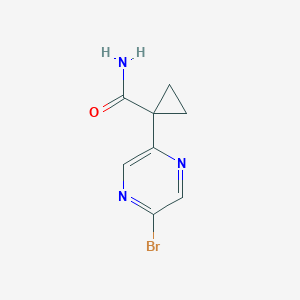
1-(5-Bromopyrazin-2-YL)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromopyrazin-2-YL)cyclopropanecarboxamide is a chemical compound with the molecular formula C₈H₈BrN₃O It is a derivative of pyrazine, a heterocyclic aromatic organic compound
Métodos De Preparación
The synthesis of 1-(5-Bromopyrazin-2-YL)cyclopropanecarboxamide typically involves the reaction of 5-bromopyrazine-2-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
1-(5-Bromopyrazin-2-YL)cyclopropanecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(5-Bromopyrazin-2-YL)cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anticancer drugs.
Biological Studies: The compound is used in biological assays to study its effects on various cell lines and its potential as a therapeutic agent.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromopyrazin-2-YL)cyclopropanecarboxamide in biological systems involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes such as matrix metalloproteinases (MMP-2 and MMP-9), which play a role in cancer progression. The compound binds to the catalytic sites of these enzymes, thereby preventing their activity and inhibiting tumor growth .
Comparación Con Compuestos Similares
1-(5-Bromopyrazin-2-YL)cyclopropanecarboxamide can be compared with other pyrazine derivatives such as:
1-(5-Bromopyrazin-2-YL)-1-[3-(trifluoromethyl)benzyl]urea: This compound has shown promising anticancer properties and is structurally similar, with the addition of a trifluoromethylbenzyl group.
5-Bromopyrazine-2-carboxylic acid: A precursor in the synthesis of this compound, used in various chemical reactions to form more complex molecules.
The uniqueness of this compound lies in its cyclopropane ring, which imparts specific steric and electronic properties that can influence its reactivity and biological activity .
Propiedades
Número CAS |
1447607-05-7 |
|---|---|
Fórmula molecular |
C8H8BrN3O |
Peso molecular |
242.07 g/mol |
Nombre IUPAC |
1-(5-bromopyrazin-2-yl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C8H8BrN3O/c9-6-4-11-5(3-12-6)8(1-2-8)7(10)13/h3-4H,1-2H2,(H2,10,13) |
Clave InChI |
SDNDHQPQQUGZPI-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=CN=C(C=N2)Br)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


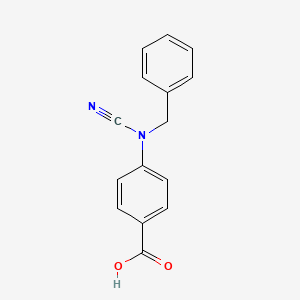
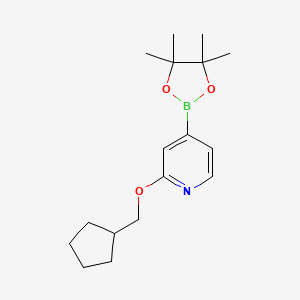
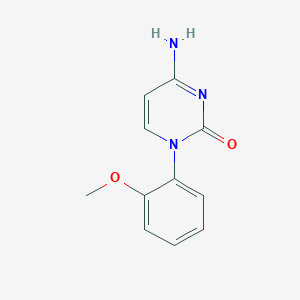
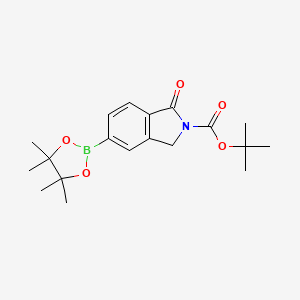
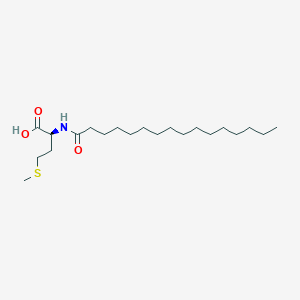
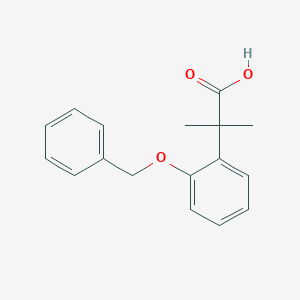
![4-[(Azetidin-3-yloxy)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B13086794.png)
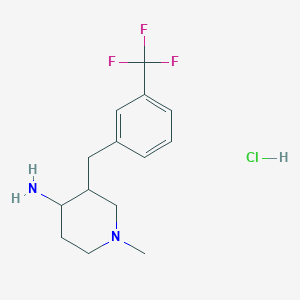
![2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetic acid](/img/structure/B13086807.png)
![2-(2-Methoxyphenyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B13086820.png)



![4-Isopropyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B13086842.png)
